Cas no 27845-48-3 (1-Propanamine, N-(phenylmethylene)-, (E)-)
27845-48-3 structure
Product Name:1-Propanamine, N-(phenylmethylene)-, (E)-
N.o CAS:27845-48-3
MF:C10H13N
MW:147.216922521591
CID:1432862
PubChem ID:250250
Update Time:2025-04-20
1-Propanamine, N-(phenylmethylene)-, (E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Propanamine, N-(phenylmethylene)-, (E)-
- N-benzylidene-propylamine
- 1-Propanamine, N-(phenylmethylene)-, (N(E))-
- 6852-55-7
- N-Benzylidenepropan-1-amine
- DFROALYLRQTARX-PKNBQFBNSA-N
- UNII-T2W67C4NZ6
- SCHEMBL5235095
- 1-phenyl-N-propylmethanimine
- N-(Phenylmethylidene)-1-propanamine
- NSC-69424
- N-Propylbenzylideneimine
- T2W67C4NZ6
- N-(phenylmethylene)-1-propanamine
- NSC69424
- SCHEMBL6289914
- DFROALYLRQTARX-UHFFFAOYSA-N
- N-Benzylidenepropylamine
- 1-Propanamine, N-(phenylmethylene)-
- 27845-48-3
- AKOS024332522
- Propylamine, N-benzylidene-
- AKOS006346534
- DTXSID70290552
- Benzylidene-propyl-amine
- NSC 69424
- Propylamine, N-benzylidene-, (E)-
- NCIOpen2_000375
- (N(E))-N-(Phenylmethylene)-1-propanamine
-
- Inchi: 1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9+
- Chave InChI: DFROALYLRQTARX-PKNBQFBNSA-N
- SMILES: N(=C/C1C=CC=CC=1)\CCC
Propriedades Computadas
- Massa Exacta: 147.10489
- Massa monoisotópica: 147.104799419g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 112
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 12.4Ų
Propriedades Experimentais
- PSA: 12.36
1-Propanamine, N-(phenylmethylene)-, (E)- Literatura Relacionada
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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